

Technical Guide: Physicochemical and Biological Profile of Methoxybenzyl Alcohols

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Compound of Interest

Compound Name: 3,5-Difluoro-4-methoxybenzyl alcohol

Cat. No.: B1318715

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the chemical properties of **3,5-Difluoro-4-methoxybenzyl alcohol** (CAS 706786-41-6). Due to the limited availability of in-depth biological data for this specific compound in publicly accessible literature, this guide also presents a comprehensive analysis of the biological activities and associated experimental protocols for a structurally related analogue, 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA). This information on DHMBA is included to provide a framework for potential research directions and methodologies that may be applicable to the study of similar substituted benzyl alcohols.

Section 1: 3,5-Difluoro-4-methoxybenzyl alcohol (CAS 706786-41-6)

3,5-Difluoro-4-methoxybenzyl alcohol is a fluorinated aromatic alcohol. The following tables summarize its known chemical and physical properties based on available data.

Table 1: Chemical Identity and Physical Properties

Property	Value	Source
CAS Number	706786-41-6	N/A
Molecular Formula	C ₈ H ₈ F ₂ O ₂	[1][2]
Molecular Weight	174.14 g/mol	[1]
Predicted Boiling Point	247.4 ± 35.0 °C	[1]
Predicted Density	1.283 ± 0.06 g/cm ³	[1]
Synonyms	2,6-Difluoro-4-(hydroxymethyl)anisole	[2]

Note: The boiling point and density are predicted values and have not been experimentally verified in the cited sources.

Experimental Data

At the time of this report, detailed experimental protocols for the synthesis, purification, and biological analysis of **3,5-Difluoro-4-methoxybenzyl alcohol** are not extensively described in peer-reviewed scientific literature. Spectroscopic data such as NMR, IR, and mass spectrometry may be available from commercial suppliers.

Section 2: 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) - A Structural Analogue

The following sections detail the biological activities and experimental methodologies for 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), a compound with structural similarity to **3,5-Difluoro-4-methoxybenzyl alcohol**. DHMBA has been identified as a potent antioxidant and has been studied for its effects on various cellular processes.

Biological Activities of DHMBA

DHMBA has been shown to exhibit a range of biological effects, including:

- **Antioxidant Activity:** DHMBA is a potent scavenger of free radicals and has been shown to protect cells from oxidative stress.[3]

- **Anti-adipogenic Effects:** It has been demonstrated to inhibit adipogenesis in 3T3-L1 adipocytes by regulating signaling pathways related to insulin.[\[4\]](#)
- **Anticancer Activity:** DHMBA has been found to suppress the proliferation of human glioblastoma cells and prostate cancer cells, and stimulate apoptotic cell death.[\[3\]](#)[\[5\]](#) It achieves this by modulating signaling pathways that promote cell growth and increasing the levels of tumor suppressor proteins.[\[3\]](#)[\[5\]](#)
- **Neuroprotective Effects:** Studies in aged mice suggest that DHMBA can improve working memory and reduce anxiety-like behavior by inhibiting neuronal loss and interacting with the Keap1-Nrf2 pathway.[\[6\]](#)
- **Stress Response Regulation:** DHMBA can cross the blood-brain barrier and has been shown to inhibit the hyperactivity of the hypothalamus-pituitary-adrenal (HPA) axis in response to stress.[\[7\]](#)

Table 2: Summary of Quantitative Data for DHMBA's Biological Effects

Biological Effect	Cell Line/Model	Concentration Range	Key Findings	Reference
Anti-proliferative	Human Glioblastoma Cells	0.1 - 250 μ M	Significant suppression of cell proliferation	[5]
Anti-adipogenic	3T3-L1 Preadipocytes	1, 10, or 100 μ M	Inhibition of lipid accumulation	[4]
Anti-proliferative	A549 Human Lung Cancer Cells	1, 10, 100, or 250 μ M	Suppression of cell growth	[3]
Anti-proliferative	RAW264.7 Macrophages	1 - 1000 μ M	Suppression of growth and stimulation of cell death	[8]

Experimental Protocols

The following are detailed methodologies for key experiments performed in the study of DHMBA.

1. Cell Culture and Proliferation Assays

- Cell Lines: Human glioblastoma cells, 3T3-L1 preadipocytes, A549 human lung cancer cells, and RAW264.7 macrophages.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)
- Culture Conditions: Cells are typically cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) or calf fetal serum.[\[4\]](#)[\[5\]](#)[\[8\]](#)
- Treatment: DHMBA, dissolved in a suitable solvent like ethanol, is added to the culture medium at various concentrations.[\[3\]](#)[\[8\]](#)
- Proliferation Assessment: Cell growth can be assessed by direct cell counting using a hemocytometer or by using colorimetric assays such as the MTT assay, which measures metabolic activity.

2. Western Blot Analysis for Protein Expression

- Objective: To determine the levels of specific proteins involved in signaling pathways.
- Protocol:
 - Cell Lysis: After treatment with DHMBA, cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total protein.
 - Protein Quantification: The total protein concentration in the lysates is determined using a method such as the Bradford assay.
 - SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

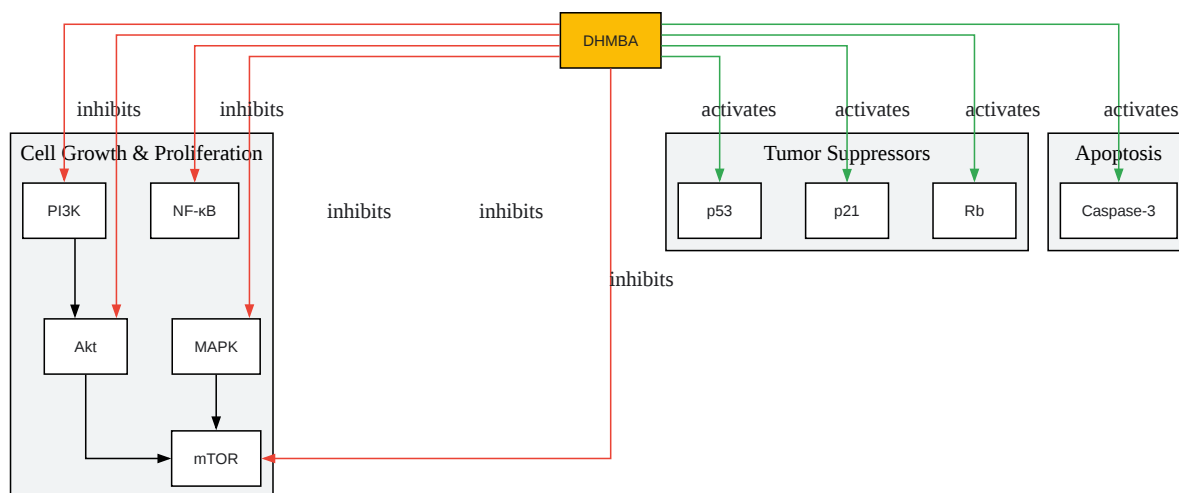
- Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PI3K, Akt, MAPK, mTOR, p53, p21, Caspase-3).[4][5]
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection using a chemiluminescent substrate. The resulting bands are visualized and quantified.

3. Adipogenesis Inhibition Assay

- Cell Line: 3T3-L1 preadipocytes.[4]
- Protocol:
 - Differentiation Induction: Preadipocytes are induced to differentiate into adipocytes using a differentiation medium containing insulin.
 - Treatment: DHMBA is added to the culture medium during the differentiation process.[4]
 - Lipid Accumulation Staining: After several days, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.
 - Quantification: The amount of lipid accumulation can be quantified by extracting the dye from the stained cells and measuring its absorbance with a spectrophotometer.

Signaling Pathways Modulated by DHMBA

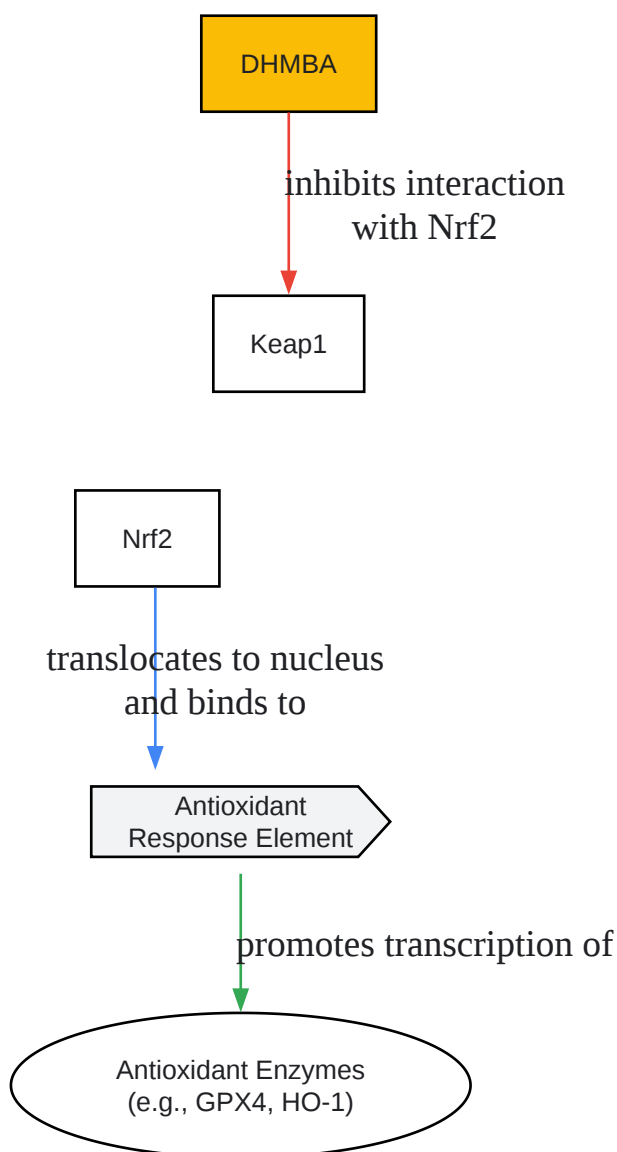
DHMBA has been shown to influence several key signaling pathways involved in cell growth, differentiation, and apoptosis.



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Caption: DHMBA's modulation of key signaling pathways.

The diagram above illustrates the inhibitory and activating effects of DHMBA on various proteins involved in cell cycle regulation and apoptosis. DHMBA has been shown to inhibit pro-growth signaling molecules such as PI3K, Akt, MAPK, and mTOR, while activating tumor suppressors like p53, p21, and Rb, and the apoptosis effector Caspase-3.[3][4][5]



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Caption: DHMBA's activation of the Nrf2 antioxidant pathway.

This workflow demonstrates how DHMBA is proposed to exert its antioxidant effects. It is suggested that DHMBA inhibits the interaction between Keap1 and Nrf2.[6] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and promote the transcription of antioxidant enzymes like GPX4 and HO-1.[6]

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